

Navigating Nicotine Analysis: A Technical Guide to (S)-(-)-Nicotine-¹⁵N Isotopic Standards

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Compound of Interest		
Compound Name:	(S)-(-)-Nicotine-15N	
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For researchers, scientists, and drug development professionals engaged in the precise quantification of nicotine, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This in-depth technical guide explores the commercial availability and application of (S)-(-)-Nicotine-¹⁵N, a critical tool for mass spectrometry-based analytical methods.

Stable isotope dilution analysis is a gold-standard technique in quantitative mass spectrometry, mitigating matrix effects and variations in sample preparation and instrument response. (S)-(-)-Nicotine-¹⁵N, with its single nitrogen-15 isotope label, serves as an ideal internal standard for the quantification of nicotine in various matrices, including pharmaceutical formulations, biological samples, and environmental extracts.

Commercial Availability of (S)-(-)-Nicotine-¹⁵N Standards

A survey of prominent suppliers of reference standards and research chemicals reveals the availability of (S)-(-)-Nicotine-¹⁵N. The primary vendors identified are LGC Standards and its subsidiary, Toronto Research Chemicals (TRC). While other suppliers may exist, these two provide the most readily accessible product information.



Supplier	Product Code	CAS Number	Molecular Formula	Molecular Weight	Format	Purity & Isotopic Enrichme nt
LGC Standards	TRC- N412453	72496-00- 5	C10H14 ¹⁵ N N	163.225	Neat	Information not readily available on the product page. A Certificate of Analysis should be requested for detailed specificatio ns.
Toronto Research Chemicals (TRC)	N412453	72496-00- 5	C10H14 ¹⁵ N N	163.225	Neat	Information not readily available on the product page. A Certificate of Analysis should be requested for detailed specificatio ns.

Note: The information presented in this table is based on publicly available data from the suppliers' websites. For the most accurate and up-to-date specifications, it is crucial to obtain the Certificate of Analysis (CoA) for the specific lot number of the standard.[1]



Experimental Protocol: Quantification of Nicotine using (S)-(-)-Nicotine-¹⁵N by LC-MS/MS

While a specific, universally adopted protocol for (S)-(-)-Nicotine-¹⁵N is not available, the following methodology is a comprehensive synthesis based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for nicotine analysis that utilize other isotopically labeled internal standards, such as deuterated nicotine (nicotine-d₃ or -d₄).[2][3] This protocol can be adapted and validated for the use of (S)-(-)-Nicotine-¹⁵N.

Materials and Reagents

- (S)-(-)-Nicotine (unlabeled) reference standard
- (S)-(-)-Nicotine-15N internal standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (or other appropriate mobile phase modifier)
- Sample matrix (e.g., e-liquid, plasma, urine)

Standard and Sample Preparation

- 2.1. Preparation of Stock Solutions:
- Nicotine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of (S)-(-)-Nicotine in methanol.
- (S)-(-)-Nicotine-¹⁵N Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of (S)-(-)-Nicotine-¹⁵N in methanol.
- 2.2. Preparation of Working Standards:



- Prepare a series of calibration standards by serial dilution of the Nicotine Stock Solution with the appropriate diluent (e.g., methanol, mobile phase).
- Spike each calibration standard with a fixed concentration of the (S)-(-)-Nicotine-¹⁵N Internal Standard Stock Solution.

2.3. Sample Preparation:

- E-liquids: Dilute the e-liquid sample with a suitable solvent (e.g., methanol or a mixture of methanol and water) to bring the nicotine concentration within the calibration range.[2][4] Spike the diluted sample with the (S)-(-)-Nicotine-15N internal standard.
- Biological Matrices (e.g., Plasma, Urine): A protein precipitation or liquid-liquid extraction step is typically required.
 - Protein Precipitation: To an aliquot of the biological sample, add a precipitating agent (e.g., acetonitrile or methanol) containing the (S)-(-)-Nicotine-¹⁵N internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or further processed.
 - Liquid-Liquid Extraction: To an aliquot of the biological sample, add a buffer to adjust the pH, followed by the (S)-(-)-Nicotine-¹⁵N internal standard and an immiscible organic solvent. Vortex and centrifuge to separate the layers. The organic layer containing the nicotine and internal standard is then evaporated to dryness and reconstituted in the mobile phase.[5][6]

LC-MS/MS Instrumental Conditions

3.1. Liquid Chromatography (LC) Parameters:

- Column: A C18 reversed-phase column is commonly used for nicotine analysis.
- Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.



- Injection Volume: 5-20 μL.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.
- 3.2. Mass Spectrometry (MS) Parameters:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for nicotine analysis.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
- Mass Transitions:
 - Nicotine (Analyte): The precursor ion will be the protonated molecule [M+H]+, which has an m/z of approximately 163.1. The product ions are typically around m/z 132.1 and/or 117.1, resulting from fragmentation of the nicotine molecule.[3]
 - (S)-(-)-Nicotine-¹⁵N (Internal Standard): The precursor ion will be the protonated molecule [M+H]+, which will have an m/z of approximately 164.1 due to the ¹⁵N label. The fragmentation pattern is expected to be similar to unlabeled nicotine, leading to product ions around m/z 133.1 and/or 118.1.
- Instrument-Specific Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument being used to achieve maximum sensitivity for both the analyte and the internal standard.

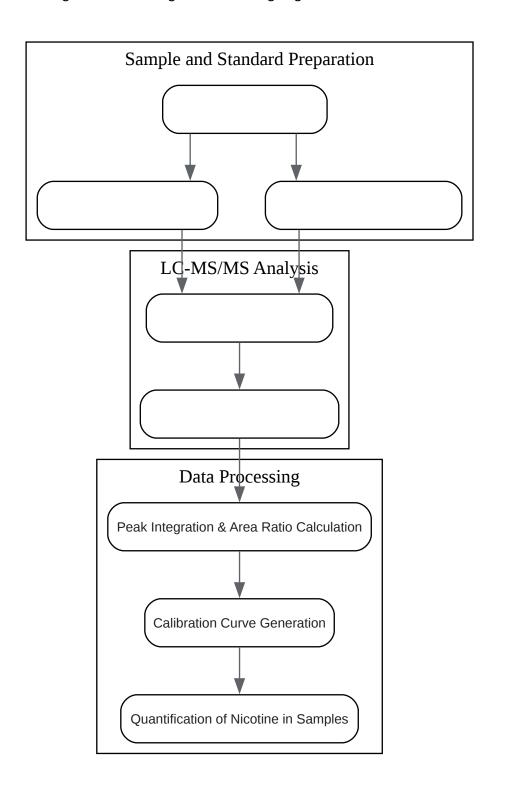
Data Analysis and Quantification

- Generate a calibration curve by plotting the ratio of the peak area of the nicotine analyte to the peak area of the (S)-(-)-Nicotine-¹⁵N internal standard against the concentration of the nicotine in the calibration standards.
- Determine the concentration of nicotine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Visualizations



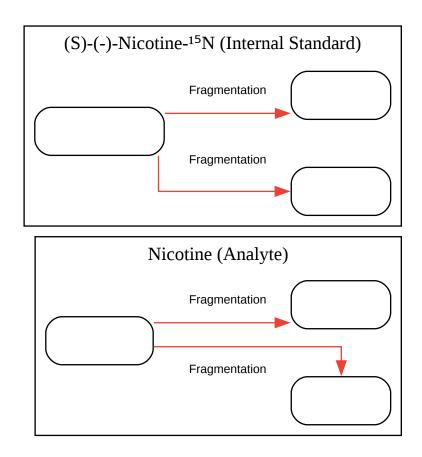
To further elucidate the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.



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Caption: A typical workflow for the quantitative analysis of nicotine using an isotopic internal standard.



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Caption: Expected mass transitions for nicotine and its ¹⁵N-labeled internal standard in positive ESI mode.

Conclusion

The commercial availability of (S)-(-)-Nicotine-¹⁵N from suppliers like LGC Standards provides researchers with a valuable tool for the accurate and precise quantification of nicotine. While detailed specifications should always be confirmed via the Certificate of Analysis, the information available indicates its suitability as an internal standard. By adapting established LC-MS/MS methodologies, researchers can develop and validate robust analytical methods for a wide range of applications in drug development, clinical research, and environmental monitoring. The use of this stable isotope-labeled standard is a critical component in ensuring the quality and reliability of analytical data in the study of nicotine.



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